N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-chlorobenzamide
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Overview
Description
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-chlorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazolopyrazine ring fused with a pyrrolidine moiety and a chlorobenzamide group
Mechanism of Action
Target of Action
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-chlorobenzamide is a novel compound that has been synthesized and evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases . These kinases are the primary targets of this compound. The c-Met and VEGFR-2 kinases play crucial roles in cell proliferation and angiogenesis, respectively .
Mode of Action
The compound interacts with its targets, the c-Met and VEGFR-2 kinases, by binding to their active sites . This binding inhibits the kinase activity, leading to a decrease in cell proliferation and angiogenesis . The compound’s interaction with its targets results in changes at the molecular level that affect the cell’s ability to proliferate and form new blood vessels .
Biochemical Pathways
This compound affects the biochemical pathways associated with cell proliferation and angiogenesis . By inhibiting the c-Met and VEGFR-2 kinases, the compound disrupts the signaling pathways that these kinases are involved in . This disruption leads to downstream effects such as a decrease in cell proliferation and angiogenesis .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in cell proliferation and angiogenesis . These effects are a result of the compound’s inhibitory action on the c-Met and VEGFR-2 kinases .
Biochemical Analysis
Biochemical Properties
Similar triazolopyrazine derivatives have shown inhibitory activities toward certain kinases and exhibited antiproliferative activities against various cell lines .
Cellular Effects
Some triazolopyrazine derivatives have shown to inhibit the growth of various cancer cell lines, including A549, MCF-7, and Hela, in a dose-dependent manner .
Molecular Mechanism
It’s suggested that similar compounds may bind to certain proteins, inhibiting their function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-chlorobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrazine core, which is achieved through cyclization reactions involving appropriate precursors. The pyrrolidine ring is then introduced via nucleophilic substitution or addition reactions. Finally, the chlorobenzamide group is attached through amide bond formation, often using coupling reagents such as EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production while maintaining consistency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.
Substitution: The chlorobenzamide group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, thiols; reactions are carried out in polar aprotic solvents such as dimethylformamide or acetonitrile, often with the aid of a base like triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Comparison with Similar Compounds
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-chlorobenzamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-fluoro-4-methoxybenzamide and N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-methylbenzamide share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness: The presence of the 2-chlorobenzamide group in this compound imparts distinct reactivity and binding characteristics, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
2-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O/c17-13-4-2-1-3-12(13)16(24)20-11-5-7-22(9-11)14-15-21-19-10-23(15)8-6-18-14/h1-4,6,8,10-11H,5,7,9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMICMKITZWNLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CC=C2Cl)C3=NC=CN4C3=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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